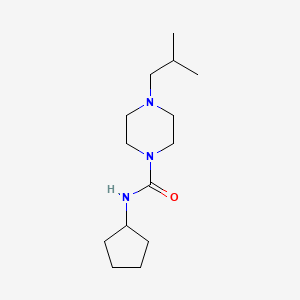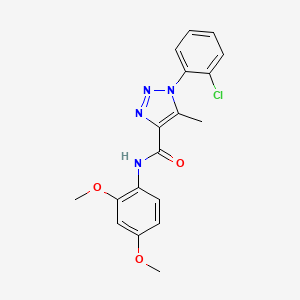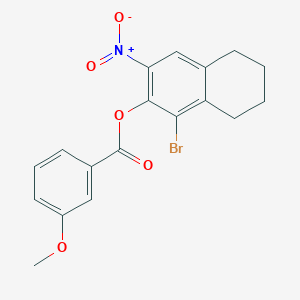
N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide
Vue d'ensemble
Description
N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide, also known as CPIP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research studies. CPIP is a piperazine derivative that has been synthesized for its ability to bind to certain receptors in the body, which has led to its use in various research studies.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide involves its binding to the sigma-1 receptor. This receptor is involved in the regulation of various cellular processes, including calcium signaling and neurotransmitter release. By binding to this receptor, N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide can modulate these processes and potentially influence physiological outcomes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide are still being studied, but research has shown that it has potential applications in pain management, neuroprotection, and drug addiction. Specifically, N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide has been shown to reduce pain sensitivity in animal models and protect against neuronal damage in models of neurodegenerative diseases. Additionally, N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide has been shown to reduce drug-seeking behavior in models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide in lab experiments include its ability to bind to the sigma-1 receptor, which has been implicated in a variety of physiological processes. Additionally, the synthesis of N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide has been optimized to improve yield and purity, which has made it a viable option for use in research studies. However, the limitations of using N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide include its potential for off-target effects and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research involving N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide. One potential application is in the development of new pain management therapies, as N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide has been shown to reduce pain sensitivity in animal models. Additionally, N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide may have potential applications in the treatment of neurodegenerative diseases, as it has been shown to protect against neuronal damage. Further research is needed to fully understand the mechanism of action of N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide and its potential applications in various research fields.
Applications De Recherche Scientifique
N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide has been used in various research studies due to its ability to bind to certain receptors in the body. Specifically, N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes. This has led to its use in studies related to pain management, neuroprotection, and drug addiction.
Propriétés
IUPAC Name |
N-cyclopentyl-4-(2-methylpropyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-12(2)11-16-7-9-17(10-8-16)14(18)15-13-5-3-4-6-13/h12-13H,3-11H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSQDDSPSNHJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(2-methylpropyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide](/img/structure/B4761140.png)

![N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4761156.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(4-chlorobenzyl)piperazine](/img/structure/B4761158.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B4761169.png)
![2-(methylthio)-N-{4-[(1-naphthylamino)sulfonyl]phenyl}benzamide](/img/structure/B4761177.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4761195.png)


![2-methyl-N-{3-[(4-methylphenyl)thio]-5-nitrophenyl}-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4761225.png)

![2-[(4-fluorophenyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4761236.png)
![4-{2-[2-(4-chlorophenoxy)ethoxy]-5-methylbenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4761240.png)